5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a pyrazole-based sulfonamide derivative characterized by a chloromethyl (-CH₂Cl) substituent at position 3, a methyl group at position 1, and a sulfonamide (-SO₂NH₂) group at position 3. Pyrazole sulfonamides are known for their diverse bioactivity, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
Its synthesis likely follows protocols analogous to other pyrazole sulfonamides, involving coupling reactions with reagents like EDCI/HOBt in DMF or chloroform-based extraction .
Properties
IUPAC Name |
5-chloro-3-(chloromethyl)-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl2N3O2S/c1-10-5(7)4(13(8,11)12)3(2-6)9-10/h2H2,1H3,(H2,8,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPMOWGFZVDMAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CCl)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with chloromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) in a solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of more efficient chloromethylating agents and improved reaction conditions to minimize side reactions and by-products. Additionally, large-scale production may require specialized equipment and purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used for oxidation and reduction reactions, respectively. Cyclization reactions may require catalysts and specific solvents to facilitate the formation of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation may produce a sulfone compound. Cyclization reactions can result in the formation of fused heterocyclic systems with potential biological activity.
Scientific Research Applications
5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications, including:
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: The compound’s sulfonamide group is known for its antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic or biological effect. The chloro and chloromethyl groups may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional attributes of 5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonamide with related pyrazole derivatives:
Key Observations:
Substituent Effects on Lipophilicity : The chloromethyl group in the target compound likely increases lipophilicity compared to the methyl group in 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide . This could enhance membrane permeability in biological systems.
Bioactivity : Sulfonamide-containing pyrazoles (e.g., 4-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide) are associated with anti-inflammatory and antimicrobial activities . The chloromethyl group may confer unique interactions with target enzymes or receptors.
Synthetic Accessibility : Compounds like ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate are synthesized via esterification, whereas sulfonamide derivatives often require coupling agents (e.g., EDCI/HOBt) or sulfonation reactions .
Pharmacological and Industrial Relevance
- Antimicrobial Potential: Pyrazole sulfonamides with halogen substituents (e.g., chloro, trifluoromethyl) exhibit broad-spectrum activity against bacteria and fungi. For example, 5-substituted pyrazoles have been tested against Staphylococcus aureus and Escherichia coli with inhibition zones comparable to ciprofloxacin .
- Anti-inflammatory Applications: The benzenesulfonamide moiety in compounds like 4-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide has been linked to COX-2 inhibition, a target for non-steroidal anti-inflammatory drugs (NSAIDs) .
- Agrochemical Uses : Chloromethyl-substituted pyrazoles are explored as intermediates in pesticide synthesis due to their stability and reactivity .
Biological Activity
5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C6H8ClN3O2S
- Molecular Weight : 209.65 g/mol
- CAS Number : 88398-46-3
The presence of a sulfonamide group enhances its biological activity, making it a candidate for various therapeutic applications.
Biological Activities
Research indicates that pyrazole derivatives, including 5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonamide, exhibit a range of pharmacological activities:
- Anticancer Activity : Several studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives of pyrazole sulfonamides have shown significant antiproliferative effects against various cancer cell lines, including U937 cells. The half-maximal inhibitory concentration (IC50) values indicate their potency in inhibiting cell growth .
- Antibacterial and Antifungal Properties : The compound has been tested for antibacterial and antifungal activities, showing effectiveness against several strains. Pyrazole sulfonamides are known to inhibit bacterial growth and have been utilized in developing new antimicrobial agents .
- Anti-inflammatory Effects : Pyrazole derivatives have also been reported to possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
- Antioxidant Activity : The antioxidant potential of these compounds has been explored, suggesting their role in mitigating oxidative stress-related diseases .
Synthesis Methods
The synthesis of 5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves several key steps:
- Starting Materials : The synthesis begins with readily available pyrazole derivatives.
- Reaction Conditions : Using sulfonyl chlorides in the presence of bases like DIPEA (N,N-diisopropylethylamine) allows for the formation of the sulfonamide bond.
- Characterization Techniques : The synthesized compounds are characterized using techniques such as FT-IR, NMR spectroscopy, and elemental analysis to confirm their structures .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
